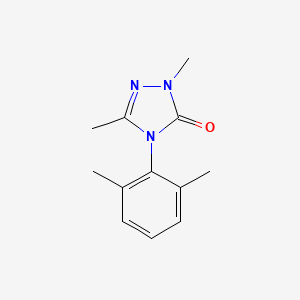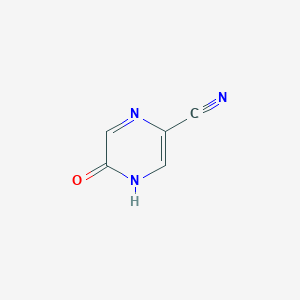![molecular formula C21H19N3O2 B2646423 6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439110-71-1](/img/structure/B2646423.png)
6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are part of many natural and synthetic biologically active substances . They are often used in the treatment of various diseases due to their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using techniques such as mass spectra, 1H NMR, 13C NMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques. For example, the melting point can be determined, and the compound can be characterized using IR spectroscopy .Scientific Research Applications
Functional Fluorophores Development
One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of functional fluorophores. Research indicates that these compounds can be synthesized through regioselective processes and possess important fluorescence properties. The photophysical properties of these derivatives have been explored, with some showing strong fluorescence intensity and large Stokes shifts in various solvents, making them potentially useful as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Corrosion Control in Cooling Water Systems
In the field of industrial maintenance, pyrazolo[1,5-c]pyrimidine derivatives have been studied for their potential as corrosion inhibitors for ferrous alloys in cooling water systems. The heterocyclic compounds were screened for their ability to inhibit uniform corrosion of carbon steel in environments containing chloride. This research suggests that these compounds could serve as multipurpose corrosion inhibitors, with certain derivatives showing high efficiency in preventing both uniform and pitting corrosion on different steel types, which is crucial for extending the lifespan of industrial machinery and infrastructure (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).
Synthetic Organic Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives have diverse reactivities in synthetic organic chemistry, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science. The synthesis of these derivatives often involves regioselective cyclization and functionalization reactions, leading to a wide range of compounds with varied biological activities and chemical properties. For instance, the synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have been explored, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in organic synthesis (Atta, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-12-20-22-13-19(15-4-8-17(25-2)9-5-15)21(24(20)23-14)16-6-10-18(26-3)11-7-16/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVOXXLMVMBGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)


![4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one](/img/structure/B2646346.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2646350.png)
![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)
![5-((2-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2646355.png)
![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2646357.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2646363.png)